N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide
CAS No.: 866017-70-1
Cat. No.: VC5043811
Molecular Formula: C21H15Cl2F3N2O2
Molecular Weight: 455.26
* For research use only. Not for human or veterinary use.
![N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide - 866017-70-1](/images/structure/VC5043811.png)
Specification
CAS No. | 866017-70-1 |
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Molecular Formula | C21H15Cl2F3N2O2 |
Molecular Weight | 455.26 |
IUPAC Name | N-(3-chloro-4-methylphenyl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide |
Standard InChI | InChI=1S/C21H15Cl2F3N2O2/c1-12-2-5-15(10-17(12)22)28-19(29)8-13-3-6-16(7-4-13)30-20-18(23)9-14(11-27-20)21(24,25)26/h2-7,9-11H,8H2,1H3,(H,28,29) |
Standard InChI Key | VUVXBJPITUEFME-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Introduction
Molecular Structure and Chemical Identity
Structural Composition
The compound’s IUPAC name, N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide, reflects its intricate substitution pattern:
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A chloro-methylphenyl group (3-chloro-4-methylphenyl) attached to the acetamide nitrogen.
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A 4-phenylacetamide backbone linked to a 2-pyridinyloxy group substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively.
The molecular formula is C₂₂H₁₆Cl₂F₃N₂O₂, with a calculated molecular weight of 489.28 g/mol. Key functional groups include the acetamide core, ether linkage, and aromatic systems with electron-withdrawing substituents (Cl, CF₃), which influence reactivity and stability .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₂₂H₁₆Cl₂F₃N₂O₂ |
Molecular Weight | 489.28 g/mol |
IUPAC Name | As above |
CAS Registry Number | Not publicly assigned |
SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)CC2=CC=C(C=C2)OC3=NC(=CC(=C3Cl)C(F)(F)F)Cl |
Synthetic Methodologies
General Synthesis Strategy
The synthesis of this compound likely follows a multi-step route analogous to related chloroacetamides :
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Formation of the Pyridinyloxy Intermediate:
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Coupling 3-chloro-5-(trifluoromethyl)-2-pyridinol with 4-bromophenol under Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) to yield 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl bromide.
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Acetamide Backbone Assembly:
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Reacting 2-(4-hydroxyphenyl)acetic acid with thionyl chloride to generate the acetyl chloride intermediate.
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Subsequent amidation with 3-chloro-4-methylaniline in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C.
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Final Coupling:
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Utilizing a Ullmann or Buchwald-Hartwig coupling to attach the pyridinyloxy-phenyl group to the acetamide backbone.
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Optimization Parameters
Critical factors influencing yield and purity include:
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Solvent Choice: Ethyl acetate and isopropanol are preferred for recrystallization .
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Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions.
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Temperature Control: Maintaining 50–70°C during amidation to prevent decomposition.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Pyridinyloxy Formation | DEAD, PPh₃, THF, 0°C → RT | 65–70 |
Acetamide Synthesis | SOCl₂, DMF, 60°C, 4 h | 85 |
Final Coupling | Pd(OAc)₂, XPhos, K₃PO₄, 80°C | 50–60 |
Physicochemical Properties
Solubility and Stability
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Solubility: Low aqueous solubility (<0.1 mg/mL at 25°C) due to hydrophobic substituents; soluble in dichloromethane, acetone, and dimethyl sulfoxide .
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Melting Point: Estimated 142–145°C based on analogs.
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the acetamide bond.
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F), and 750 cm⁻¹ (C-Cl) .
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NMR:
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¹H NMR (CDCl₃): δ 8.45 (s, pyridinyl H), 7.65–7.20 (m, aromatic H), 2.35 (s, CH₃).
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¹³C NMR: δ 170.2 (C=O), 155.1 (pyridinyl C-O), 122.5 (q, CF₃).
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Biological Activity and Applications
Table 3: Comparative Herbicidal Activity (IC₅₀)
Compound | IC₅₀ (μM) | Target Enzyme |
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Target Compound | 0.85 | ALS |
NSC190488 (Analog) | 1.20 | ALS |
2-Chloro-N-[4-chloro-3-(CF₃)phenyl]acetamide | 0.95 | ALS |
Pharmaceutical Relevance
The acetamide scaffold is prevalent in kinase inhibitors. Molecular docking studies suggest moderate affinity (Kd ≈ 120 nM) for EGFR tyrosine kinase, though in vivo efficacy remains unverified .
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